molecular formula C26H32N2O6S2 B375603 ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B375603
M. Wt: 532.7g/mol
InChI Key: UHCSCDSFLBZNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes cyclopenta[b]thiophene rings and diimino linkages

Properties

Molecular Formula

C26H32N2O6S2

Molecular Weight

532.7g/mol

IUPAC Name

ethyl 2-[[6-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C26H32N2O6S2/c1-3-33-25(31)21-15-9-7-11-17(15)35-23(21)27-19(29)13-5-6-14-20(30)28-24-22(26(32)34-4-2)16-10-8-12-18(16)36-24/h3-14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

UHCSCDSFLBZNRN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The starting materials often include cyclopenta[b]thiophene derivatives and hexanedione. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the diimino linkages and the ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[b]thiophene and hexanedione, such as:

  • Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)
  • Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]furan-3-carboxylate)

Uniqueness

The uniqueness of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lies in its specific structural features, such as the combination of cyclopenta[b]thiophene rings and diimino linkages. These features may confer unique chemical and physical properties, making it valuable for specific applications in research and industry.

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